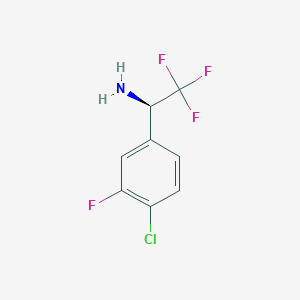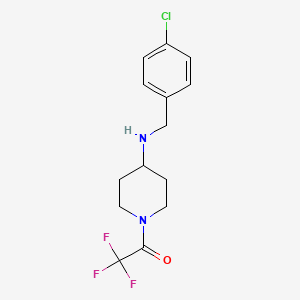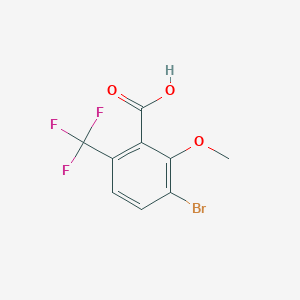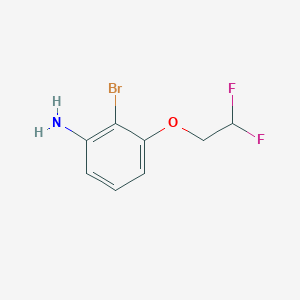
(E)-1-(6-Bromo-3-methoxy-2-nitrostyryl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(6-Bromo-3-methoxy-2-nitrostyryl)pyrrolidine is an organic compound that belongs to the class of styryl derivatives. These compounds are characterized by the presence of a styryl group, which is a vinyl group attached to a benzene ring. The compound’s structure includes a bromine atom, a methoxy group, and a nitro group attached to the benzene ring, along with a pyrrolidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(6-Bromo-3-methoxy-2-nitrostyryl)pyrrolidine typically involves the following steps:
Methoxylation: The addition of a methoxy group to the benzene ring.
Styryl Formation: The formation of the styryl group through a reaction such as the Wittig reaction.
Pyrrolidine Addition: The final step involves the addition of the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactions under controlled conditions, using catalysts and specific reagents to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(6-Bromo-3-methoxy-2-nitrostyryl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: May have applications in drug development and therapeutic research.
Industry: Could be used in the production of materials with specific properties.
Wirkmechanismus
The mechanism of action for (E)-1-(6-Bromo-3-methoxy-2-nitrostyryl)pyrrolidine would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-1-(4-Bromo-3-methoxy-2-nitrostyryl)pyrrolidine
- (E)-1-(6-Chloro-3-methoxy-2-nitrostyryl)pyrrolidine
- (E)-1-(6-Bromo-3-ethoxy-2-nitrostyryl)pyrrolidine
Eigenschaften
Molekularformel |
C13H15BrN2O3 |
|---|---|
Molekulargewicht |
327.17 g/mol |
IUPAC-Name |
1-[(E)-2-(6-bromo-3-methoxy-2-nitrophenyl)ethenyl]pyrrolidine |
InChI |
InChI=1S/C13H15BrN2O3/c1-19-12-5-4-11(14)10(13(12)16(17)18)6-9-15-7-2-3-8-15/h4-6,9H,2-3,7-8H2,1H3/b9-6+ |
InChI-Schlüssel |
WOJZGIQXCFINCX-RMKNXTFCSA-N |
Isomerische SMILES |
COC1=C(C(=C(C=C1)Br)/C=C/N2CCCC2)[N+](=O)[O-] |
Kanonische SMILES |
COC1=C(C(=C(C=C1)Br)C=CN2CCCC2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



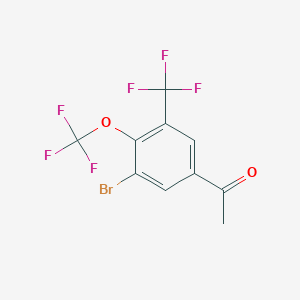
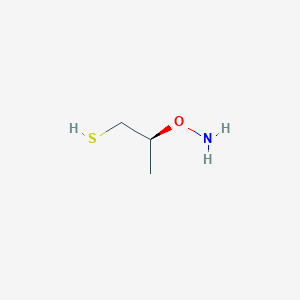
![1-Boc-4-(2-methyl-4-oxo-5,6,7,8-tetrahydropyrrolo[3,2-C]azepin-1(4H)-YL)piperidine](/img/structure/B12844564.png)
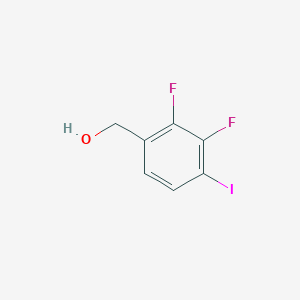
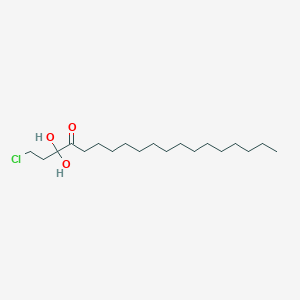
![tert-Butyl(((3aR,4R,7aR)-2,2-dimethyl-3a,7a-dihydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy)diphenylsilane](/img/structure/B12844585.png)

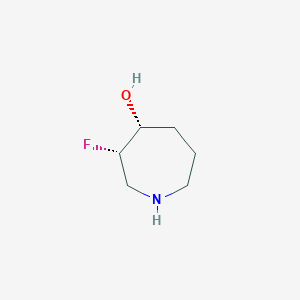
![1-[[3-(Dimethylamino)propyl]amino]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-OL](/img/structure/B12844615.png)
